REACTION_CXSMILES
|
Cl.[S:2]1[CH:6]=[CH:5][C:4]2[CH:7]([NH2:11])[CH2:8][CH2:9][CH2:10][C:3]1=2.[O-:12][C:13]#[N:14].[K+]>O>[S:2]1[CH:6]=[CH:5][C:4]2[CH:7]([NH:11][C:13]([NH2:14])=[O:12])[CH2:8][CH2:9][CH2:10][C:3]1=2 |f:0.1,2.3|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
Cl.S1C2=C(C=C1)C(CCC2)N
|
Name
|
potassium cyanate
|
Quantity
|
23.1 g
|
Type
|
reactant
|
Smiles
|
[O-]C#N.[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After completion of the addition
|
Type
|
TEMPERATURE
|
Details
|
the mixture is warmed slowly to 70° C. to 75° C.
|
Type
|
WAIT
|
Details
|
held for an hour
|
Type
|
TEMPERATURE
|
Details
|
The mixture is cooled
|
Type
|
FILTRATION
|
Details
|
the white solid is collected by filtration
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
The solid is air-dried
|
Type
|
WASH
|
Details
|
washed with acetonitrile
|
Type
|
CUSTOM
|
Details
|
On drying
|
Name
|
|
Type
|
product
|
Smiles
|
S1C2=C(C=C1)C(CCC2)NC(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.45 g | |
YIELD: CALCULATEDPERCENTYIELD | 22.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |